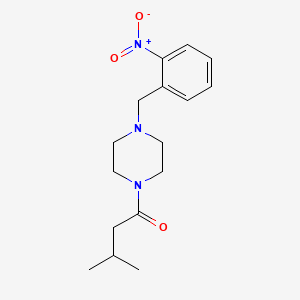
N-2-biphenylyl-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-4-chlorobenzenesulfonamide, also known as BP4, is a chemical compound that has gained significant attention in scientific research. BP4 has been synthesized in various ways and has shown potential in several applications, including as a fluorescent probe, an inhibitor of carbonic anhydrase, and a potential anti-cancer drug.
Mécanisme D'action
The mechanism of action of N-2-biphenylyl-4-chlorobenzenesulfonamide is not fully understood but is thought to involve the inhibition of carbonic anhydrase. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrase can disrupt several physiological processes, including acid-base balance, respiration, and bone resorption.
This compound has been shown to selectively bind to the active site of carbonic anhydrase and inhibit its activity. The binding of this compound to carbonic anhydrase is thought to involve the formation of a covalent bond between the sulfonamide group of this compound and the zinc ion in the active site of carbonic anhydrase.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrase can disrupt several physiological processes, including acid-base balance, respiration, and bone resorption. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound in cancer cells is not fully understood but is thought to involve the inhibition of carbonic anhydrase and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-biphenylyl-4-chlorobenzenesulfonamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its selectivity for carbonic anhydrase. This compound has been shown to selectively bind to carbonic anhydrase and emit fluorescence upon binding, allowing for the detection of carbonic anhydrase activity in biological samples. This compound has also been shown to be a potent inhibitor of carbonic anhydrase, with an inhibition constant (Ki) in the low nanomolar range.
One of the limitations of this compound is its potential toxicity. This compound has been shown to be cytotoxic to several cell lines at high concentrations. However, the cytotoxicity of this compound is thought to be related to its inhibition of carbonic anhydrase, rather than a direct toxic effect.
Orientations Futures
There are several future directions for research on N-2-biphenylyl-4-chlorobenzenesulfonamide. One potential direction is the development of this compound as a diagnostic tool for carbonic anhydrase-related diseases, such as glaucoma and epilepsy. Another potential direction is the development of this compound as an anti-cancer drug. Further studies are needed to fully understand the mechanism of action of this compound in cancer cells and to optimize its efficacy and safety as a therapeutic agent.
In addition, the synthesis of this compound could be optimized to increase the yield and purity of the compound. The development of new synthesis methods could also lead to the discovery of new analogs of this compound with improved properties.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has shown potential in several scientific research applications. This compound has been synthesized in various ways and has been studied as a fluorescent probe, an inhibitor of carbonic anhydrase, and a potential anti-cancer drug. The mechanism of action of this compound is thought to involve the inhibition of carbonic anhydrase, and it has been shown to have several biochemical and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
N-2-biphenylyl-4-chlorobenzenesulfonamide can be synthesized in several ways, including the reaction of 2-biphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 2-biphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a catalyst, such as copper(II) chloride. The yield of this compound can vary depending on the synthesis method used.
Applications De Recherche Scientifique
N-2-biphenylyl-4-chlorobenzenesulfonamide has shown potential in several scientific research applications. One of the most significant applications is as a fluorescent probe for detecting carbonic anhydrase activity. Carbonic anhydrase is an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. This compound has been shown to selectively bind to carbonic anhydrase and emit fluorescence upon binding, allowing for the detection of carbonic anhydrase activity in biological samples.
This compound has also been studied as an inhibitor of carbonic anhydrase. Inhibition of carbonic anhydrase has potential therapeutic applications, including in the treatment of glaucoma, epilepsy, and cancer. This compound has been shown to be a potent inhibitor of carbonic anhydrase, with an inhibition constant (Ki) in the low nanomolar range.
In addition to its applications in carbonic anhydrase research, this compound has also shown potential as an anti-cancer drug. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound in cancer cells is not fully understood but is thought to involve the inhibition of carbonic anhydrase and the induction of apoptosis.
Propriétés
IUPAC Name |
4-chloro-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c19-15-10-12-16(13-11-15)23(21,22)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVRTETWKHUANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

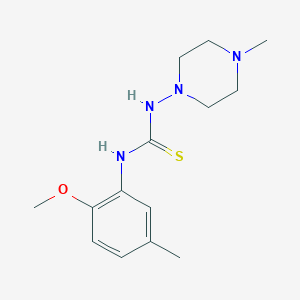

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)
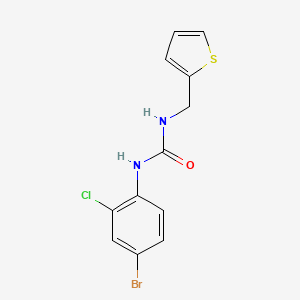
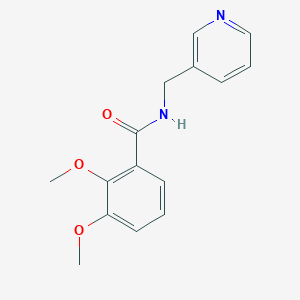
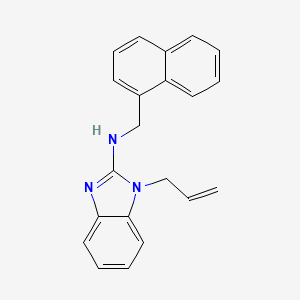
![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)

![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
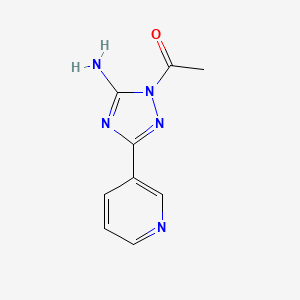
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)
![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)
![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
